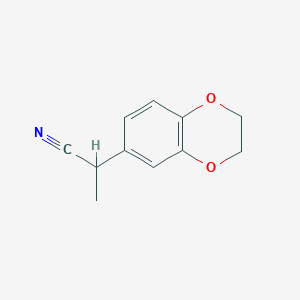

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile is an organic compound with a molecular formula of C11H11NO2 It is a derivative of benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate nitrile precursors. One common method involves the use of 1,4-benzodioxane-6-amine and acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Hydroxylated derivatives or carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Similar structure but with an ethanone group instead of a nitrile group.

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a butanoic acid group instead of a nitrile group.

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzodioxane derivatives and makes it a valuable compound for research and industrial applications .

Biologische Aktivität

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile, with the CAS number 193885-35-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and other therapeutic potentials.

- Molecular Formula : C11H11NO2

- Molecular Weight : 189.21 g/mol

- Structure : The compound features a benzodioxin moiety that is significant for its biological interactions.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds related to this compound. For instance, research indicates that derivatives of this compound exhibit notable inhibition against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | α-glucosidase | 12.5 | |

| Compound B | Acetylcholinesterase | 9.0 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies have reported that this compound exhibits selective cytotoxicity towards neoplastic cells while sparing normal cells, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) | Reference |

|---|---|---|---|

| HSC-2 (Squamous) | 15.0 | 5.0 | |

| HL-60 (Leukemia) | 8.5 | 4.0 | |

| HGF (Normal Fibroblast) | >50 | NA |

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and bioavailability characteristics. For example, studies have shown that certain derivatives possess good oral bioavailability and stability in liver microsomes . This is critical for therapeutic applications as it influences the dosing regimen and effectiveness.

Case Studies

- Antidiabetic Potential : In a study involving diabetic animal models, compounds derived from benzodioxin demonstrated significant reductions in blood glucose levels when administered alongside standard antidiabetic medications. This suggests a synergistic effect that could enhance treatment outcomes for T2DM patients .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases. The inhibition of acetylcholinesterase not only aids in managing symptoms but also protects neuronal integrity .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITKDHSNCCWFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.